4-Ethoxy-1-butanesulfonic acid
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Overview
Description
4-Ethoxy-1-butanesulfonic acid is an organic compound with the molecular formula C6H12O4S It is a sulfonic acid derivative, characterized by the presence of an ethoxy group attached to the butane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-1-butanesulfonic acid can be achieved through several methods. One common approach involves the reaction of 1-butanesulfonic acid with ethanol in the presence of a strong acid catalyst. The reaction typically proceeds under reflux conditions, with the formation of the ethoxy group facilitated by the acidic environment.
Industrial Production Methods
In an industrial setting, the continuous synthesis method is often preferred due to its efficiency and scalability. This method involves the continuous introduction of raw materials, such as vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride, into a continuous reactor. The reaction is carried out under controlled conditions, and the product is continuously extracted to obtain this compound .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-1-butanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonate compounds.
Substitution: Various substituted butanesulfonic acids depending on the nucleophile used.
Scientific Research Applications
4-Ethoxy-1-butanesulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in biochemical assays and as a buffer component in chromatography.
Medicine: Investigated for its potential use in drug formulation and delivery.
Industry: Utilized in the manufacture of detergents, surfactants, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Ethoxy-1-butanesulfonic acid involves its interaction with various molecular targets. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, affecting the compound’s solubility and reactivity. The ethoxy group can influence the compound’s lipophilicity and its ability to penetrate biological membranes. These properties make it useful in various applications, including drug delivery and biochemical assays .
Comparison with Similar Compounds
Similar Compounds
1-Butanesulfonic acid: A simpler sulfonic acid derivative without the ethoxy group.
Sodium 1-butanesulfonate: The sodium salt form of 1-butanesulfonic acid, used in ion pair chromatography
Uniqueness
4-Ethoxy-1-butanesulfonic acid is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in organic solvents and its reactivity in various chemical reactions. Additionally, the ethoxy group can influence the compound’s biological activity, making it a valuable tool in scientific research and industrial applications.
Properties
CAS No. |
86693-04-1 |
---|---|
Molecular Formula |
C6H14O4S |
Molecular Weight |
182.24 g/mol |
IUPAC Name |
4-ethoxybutane-1-sulfonic acid |
InChI |
InChI=1S/C6H14O4S/c1-2-10-5-3-4-6-11(7,8)9/h2-6H2,1H3,(H,7,8,9) |
InChI Key |
BFAFGNSVYSUTDU-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCCS(=O)(=O)O |
Origin of Product |
United States |
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